2-(4-chlorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O4S/c1-2-12-28(25,26)23-11-3-4-15-13-17(7-10-19(15)23)22-20(24)14-27-18-8-5-16(21)6-9-18/h5-10,13H,2-4,11-12,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXFFCGEZWCVRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-(4-chlorophenoxy)-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (G513-0613)
- Molecular Formula : C19H21ClN2O4S
- Molecular Weight : 408.9 g/mol
- Key Features : Ethanesulfonyl group (vs. propane-1-sulfonyl) at the 1-position and acetamide at the 7-position (vs. 6-position).
- Physicochemical Properties : LogP = 3.4154, polar surface area = 61.934 Ų, indicating moderate lipophilicity and solubility .
- Positional isomerism (7- vs. 6-acetamide) could alter target selectivity.
2-(4-chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS 946212-58-4)
- Molecular Formula : C24H23ClN2O5S
- Molecular Weight : 487.0 g/mol
- Key Features : Bulky 4-methoxybenzenesulfonyl group replaces propane-1-sulfonyl.
- Comparison: The aromatic sulfonyl group may enhance π-π stacking interactions but reduce solubility (higher logP expected).
Analogues with Heterocyclic and Substituent Variations
2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Molecular Formula : C24H19ClN2O2S
- Molecular Weight : 434.94 g/mol
- Key Features: Sulfanyl group replaces sulfonyl, and a 2-oxoquinoline core is present.
- Comparison : The thiourea-like sulfanyl group may confer redox activity or metal-binding capacity, diverging from the sulfonyl group’s electron-withdrawing effects. The 4-phenyl substitution adds steric bulk .
N-[4-(2-Cyclopropylethyl)-2-fluorophenyl]-2-(trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide
- Molecular Formula: Not explicitly stated (estimated C23H24F4N2O3S).
- Key Features : Trifluoroacetyl and sulfonamide groups replace sulfonyl and acetamide.
- Sulfonamide (vs. sulfonyl) may improve solubility but reduce membrane permeability .
Pharmacologically Relevant Analogues
Tetrahydroisoquinoline-Based Orexin Receptor Antagonists ()
- Examples : N-Benzyl derivatives with 6-methoxy-7-(piperidin-1-yl)ethoxy substitutions.
- Key Features: Similar tetrahydroquinoline cores but with bulky benzyl and alkoxy groups.
- Comparison: These compounds prioritize receptor antagonism (e.g., orexin-1) via extended hydrophobic substituents, whereas the target compound’s chlorophenoxy-sulfonyl-acetamide motif may favor kinase or enzyme inhibition .
17β-Hydroxysteroid Dehydrogenase Inhibitors ()
- Examples: N-(2-(1-[2-(4-chlorophenoxy)phenylamino]ethyl)phenyl)ethylamine derivatives.
- Key Features: Shared 4-chlorophenoxy group but lack sulfonyl/tetrahydroquinoline moieties.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to G513-0613.
Preparation Methods
Key Reaction Conditions for Cyclization
| Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Enamine + Tertiary Aniline | CuI, NaHSO₃ | DCE | 120°C | 24 h | 60% |
Sulfonylation at Position 1 with Propane-1-Sulfonyl Chloride
Propane-1-sulfonyl chloride reacts with the tetrahydroquinoline amine under basic conditions. Two optimized protocols are documented:
Method A : A solution of 1,2,3,4-tetrahydroquinolin-6-amine (83.7 mmol) and triethylamine (251.1 mmol) in dichloromethane is cooled in an ice bath. Propane-1-sulfonyl chloride (209.3 mmol) is added dropwise, followed by stirring at room temperature for 1 hour. Workup includes washing with water and brine, drying over Na₂SO₄, and column chromatography (15% ethyl acetate/hexane), yielding 73%.
Method B : Using pyridine (92.1 mmol) and DMAP (0.925 mmol) in dichloromethane at room temperature for 14 hours, the reaction achieves an 85% yield after purification. Pyridine enhances sulfonylation efficiency by scavenging HCl, while DMAP accelerates the reaction.
Comparative Sulfonylation Data
Acylation of the 6-Amino Group with 2-(4-Chlorophenoxy)Acetic Acid
The 6-amino group of 1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinoline is acylated using 2-(4-chlorophenoxy)acetyl chloride. Activation of 2-(4-chlorophenoxy)acetic acid with thionyl chloride forms the acyl chloride, which reacts with the amine in dichloromethane and triethylamine at 0–5°C. After stirring for 3 hours, the product is isolated via extraction and purified by chromatography (20% ethyl acetate/hexane), yielding 68–72%.
Acylation Optimization Parameters
| Acylating Agent | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 2-(4-Chlorophenoxy)acetyl chloride | Triethylamine | CH₂Cl₂ | 0–5°C | 70% |
Final Compound Purification and Characterization
Crude product is purified using silica gel chromatography with gradient elution (hexane to ethyl acetate). High-performance liquid chromatography (HPLC) confirms purity >95%, while nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate structural integrity:
-
¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.52 (m, 1H, ArH), 7.02–7.08 (m, 1H, ArH), 3.97 (s, 2H, OCH₂CO), 3.45–3.68 (m, 4H, SO₂CH₂CH₂CH₃), 1.89–2.02 (m, 4H, CH₂CH₂CH₃).
Challenges and Mitigation Strategies
-
Regioselectivity in Sulfonylation : Competing reactions at the tetrahydroquinoline nitrogen are minimized by using excess propane-1-sulfonyl chloride (2.5 equiv) and slow addition to control exothermicity.
-
Acylation Side Reactions : Employing low temperatures (0–5°C) reduces over-acylation or hydrolysis of the acyl chloride.
-
Purification Complexity : Gradient elution chromatography resolves closely eluting impurities, particularly regioisomers formed during cyclization .
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-chlorophenoxy)-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide, and how are reaction conditions optimized?
- Methodology :
- The synthesis involves multi-step organic reactions, starting with functionalization of the tetrahydroquinoline core followed by sulfonylation and acetamide coupling. Key steps include:
- Sulfonylation : Reaction of the tetrahydroquinoline intermediate with propane-1-sulfonyl chloride under controlled pH (7–8) and low temperature (0–5°C) to avoid side reactions .
- Acetamide coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 50–60°C for 12–18 hours .
- Optimization : Reaction yields are improved by monitoring progress via TLC and adjusting solvent polarity (e.g., gradient elution with ethyl acetate/hexane). Purity is validated using HPLC (>95%) and NMR spectroscopy .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of sulfonylation and acetamide linkage. Key signals include:
- Tetrahydroquinoline protons : δ 1.5–2.5 ppm (methylene groups) and δ 3.0–3.5 ppm (sulfonyl-attached CH₂) .
- Aromatic protons : δ 6.8–7.5 ppm (chlorophenoxy and tetrahydroquinoline rings) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak [M+H]⁺ and fragments (e.g., loss of propane-1-sulfonyl group) .
- X-ray Crystallography : Resolves stereochemistry and confirms spatial arrangement of the chlorophenoxy and sulfonyl groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets, such as nuclear receptors?
- Methodology :
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite simulate binding to receptors (e.g., RORγ, orexin receptors). Key parameters:
- Binding affinity : Calculated ΔG values (e.g., −9.2 kcal/mol for RORγ) .
- Key interactions : Hydrogen bonding with Arg367 (RORγ) and π-π stacking with Phe377 .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Validation : Compare with experimental IC₅₀ values from kinase assays (e.g., IC₅₀ = 1.5 µM for RORγ) .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodology :
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ ranges for anticancer activity: 0.5–10 µM). Use statistical tools (e.g., ANOVA) to identify outliers .
- Experimental replication : Standardize assay conditions (e.g., cell lines: HepG2 vs. MCF7; serum-free media vs. 10% FBS) .
- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., fluorobenzoyl or ethylphenyl derivatives) to isolate substituent effects .
Q. How is the compound’s metabolic stability evaluated, and what modifications improve pharmacokinetics?
- Methodology :
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Half-life (t₁/₂) <30 min indicates rapid metabolism .
- CYP450 inhibition : Screen against CYP3A4/CYP2D6 using fluorogenic substrates. IC₅₀ >10 µM suggests low risk of drug-drug interactions .
- Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the chlorophenoxy ring to reduce oxidative metabolism. Bioisosteric replacement of sulfonyl with phosphonate groups enhances metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
